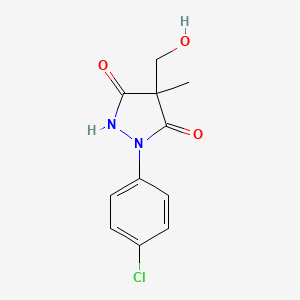
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound features a pyrazolidine ring substituted with a chlorophenyl group, a hydroxymethyl group, and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic anhydride to yield the pyrazolidine ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde under basic conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazolidine-3,5-dione and 4-chlorobenzyl alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione has found applications in various scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to specific targets, while the hydroxymethyl and methyl groups contribute to the compound’s overall stability and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Chlorophenyl)-3-methylpyrazolidine-3,5-dione: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione: Substitutes the chlorophenyl group with a methylphenyl group, potentially altering its binding affinity and chemical properties.
Eigenschaften
CAS-Nummer |
91222-19-4 |
|---|---|
Molekularformel |
C11H11ClN2O3 |
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C11H11ClN2O3/c1-11(6-15)9(16)13-14(10(11)17)8-4-2-7(12)3-5-8/h2-5,15H,6H2,1H3,(H,13,16) |
InChI-Schlüssel |
BZIMAUQERWTIOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NN(C1=O)C2=CC=C(C=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)



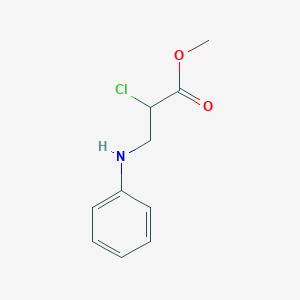
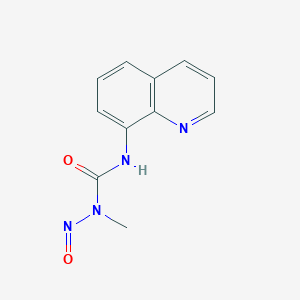


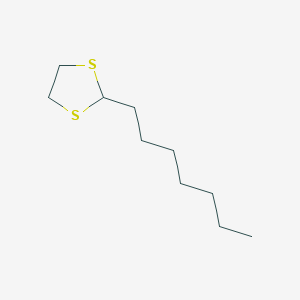
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
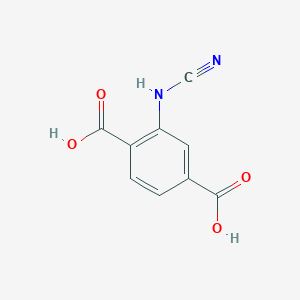

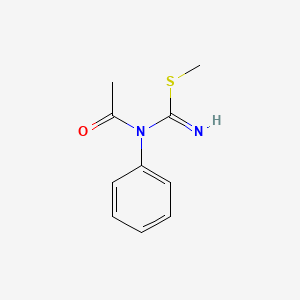
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
